3-Bromo-8-methoxy-1,5-naphthyridine
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Overview
Description
3-Bromo-8-methoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H7BrN2O. It is part of the naphthyridine family, which consists of fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-1,5-naphthyridine typically involves the bromination of 8-methoxy-1,5-naphthyridine. One common method is the Suzuki-Miyaura coupling reaction, which combines 4-formylarylboronic acid with a previously prepared 8-bromo-1,5-naphthyridine using Pd(dppf)Cl2 as a catalyst and K2CO3 as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: Such as the Suzuki-Miyaura reaction mentioned earlier.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-Bromo-8-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used as a building block for more complex molecules in drug discovery.
Material Science:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-1,5-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1,5-naphthyridine: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
3-Bromo-8-methoxy-1,5-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
3-bromo-8-methoxy-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIMNXCQMNDHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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